Tranexamic acid

Overview

Description

Tranexamic acid is a synthetic derivative of the amino acid lysine. It is widely used as an antifibrinolytic agent to treat or prevent excessive blood loss in various medical conditions, such as major trauma, postpartum bleeding, surgery, tooth removal, nosebleeds, and heavy menstruation . This compound works by inhibiting the breakdown of fibrin clots, thereby stabilizing the clot and preventing hemorrhage .

Mechanism of Action

Target of Action

Tranexamic acid (TXA) is a synthetic derivative of lysine . Its primary target is plasminogen , a protein that plays a crucial role in the fibrinolysis process . By binding to plasminogen, TXA prevents the conversion of plasminogen to its proteolytically activated form, plasmin .

Mode of Action

TXA acts as a lysine mimetic . It competitively inhibits the activation of plasminogen to plasmin . At higher concentrations, it behaves as a noncompetitive inhibitor of plasmin . TXA binds more strongly than aminocaproic acid (a similar antifibrinolytic) to both the strong and weak receptor sites of the plasminogen molecule .

Biochemical Pathways

The primary biochemical pathway affected by TXA is the fibrinolysis pathway . By inhibiting the conversion of plasminogen to plasmin, TXA prevents the degradation of fibrin, a protein that forms a mesh-like structure during blood clotting . This action helps to stabilize blood clots and reduce bleeding. In addition, TXA has been found to lower complement activation and decrease the need for C1 esterase inhibitors, thereby reducing inflammation associated with hereditary angioedema .

Pharmacokinetics

TXA exhibits a bioavailability of approximately 45% when taken orally . It reaches peak plasma concentrations in about 3 hours . The initial volume of distribution of TXA is 0.18 L/kg, and its steady-state volume of distribution is 0.39 L/kg . The elimination half-life of TXA ranges from 2 to 11 hours . Over 95% of TXA is excreted in the urine as unchanged drug .

Result of Action

The primary result of TXA’s action is the reduction or prevention of hemorrhagic episodes , especially in the context of hyperfibrinolytic disorders . It is used to treat conditions such as hereditary angioedema, heavy menstrual bleeding, and significant bleeding in trauma cases . TXA’s action helps to stabilize blood clots, reduce bleeding, and in some cases, reduce inflammation .

Action Environment

The efficacy and stability of TXA can be influenced by various environmental factors. For instance, the presence of other medications can impact TXA’s effectiveness. It’s important to consider shared decision-making in patients taking TXA and combined hormonal contraceptives . Furthermore, the timing of TXA administration can significantly impact its efficacy. Early treatment (within 1 hour of trauma) is associated with the greatest benefit, while treatment after 3 hours appears to increase the risk of death due to bleeding .

Biochemical Analysis

Biochemical Properties

Tranexamic acid plays a crucial role in biochemical reactions by inhibiting the activation of plasminogen to plasmin, an enzyme responsible for fibrin degradation. This compound binds to the lysine-binding sites on plasminogen, preventing its conversion to plasmin. This interaction stabilizes the fibrin matrix and prevents clot dissolution. This compound also interacts with other biomolecules, such as urokinase plasminogen activator, further enhancing its antifibrinolytic effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by stabilizing blood clots and reducing bleeding. This compound has been shown to suppress post-traumatic inflammation and edema, indicating its role in modulating inflammatory responses. Additionally, chronic exposure to high concentrations of this compound can impact cell proliferation, collagen synthesis, and induce apoptosis in fibroblasts .

Molecular Mechanism

At the molecular level, this compound exerts its effects by competitively and reversibly inhibiting the activation of plasminogen. It binds to multiple lysine-binding sites on plasminogen, including both high-affinity and low-affinity sites. This binding prevents plasminogen from interacting with fibrin, thereby inhibiting fibrin degradation. This compound also directly inhibits plasmin activity at higher concentrations, further contributing to its antifibrinolytic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound has a reported half-life of approximately two hours when administered intravenously. Its stability and degradation are influenced by factors such as dosage and administration route. Long-term exposure to this compound has been associated with dose- and time-dependent cytotoxic effects on various tissue types, including fibroblasts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In dogs, maximum plasma concentrations of this compound are dose-dependent, with higher doses resulting in greater antifibrinolytic effects. Chronic exposure to high doses can lead to adverse effects, such as fibroblast injury and impaired cell proliferation. These findings highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is minimally metabolized in the liver, with only a small fraction undergoing biotransformation. The primary metabolic pathways involve acetylation and deamination, followed by oxidation or reduction. Approximately 50% of the parent compound is excreted unchanged in the urine, while a small percentage is excreted as metabolites. This compound’s minimal metabolism contributes to its prolonged antifibrinolytic activity .

Transport and Distribution

This compound is widely distributed throughout the body, with a volume of distribution of approximately 9-12 liters. It crosses the placenta and enters breast milk. This compound binds to plasminogen in the plasma, with minimal binding to other plasma proteins. Its distribution into cerebrospinal fluid and the aqueous humor of the eye occurs at lower concentrations compared to plasma .

Subcellular Localization

This compound’s subcellular localization is primarily influenced by its binding to plasminogen and other lysine-binding sites. It is distributed within various cellular compartments, including the cytoplasm and extracellular matrix. This compound’s localization to specific compartments is essential for its antifibrinolytic activity, as it prevents fibrin degradation and stabilizes blood clots .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tranexamic acid can be synthesized through several methods. One common method involves the hydrogenation reduction of 4-(acetylaminomethyl)benzoic acid. The process includes filtering the hydrogenation solution to remove the catalyst, distilling until the reaction solution is cured, heating, and baking to perform transformation. The reaction solution is then dissolved in water, neutralized with acid, and subjected to salification with p-toluenesulfonic acid. The final steps involve resin exchange, distillation, crystallization with ethanol, cooling, filtering, washing, and drying to obtain this compound .

Another improved process involves the hydrogenation of trans-4-cyanocyclohexane-1-carboxylic acid or its lower alkyl ester at high pressure and temperature . This method aims to produce this compound at moderate temperatures and pressures for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Tranexamic acid primarily undergoes substitution reactions due to the presence of the amino and carboxylic acid functional groups. It can also participate in hydrogenation and reduction reactions.

Common Reagents and Conditions

Hydrogenation: Utilizes hydrogen gas and a metal catalyst such as palladium or nickel.

Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Can occur with reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as esters and amides, depending on the specific reagents and conditions used.

Scientific Research Applications

Tranexamic acid has a wide range of scientific research applications:

Medicine: Used to reduce or prevent hemorrhagic episodes in conditions like hyperfibrinolytic disorders, hereditary angioedema, and heavy menstrual bleeding.

Cosmetics: Applied topically to treat melasma and sun-induced skin hyperpigmentation by inhibiting melanin production.

Surgery: Utilized to minimize blood loss during surgeries, including cardiac, orthopedic, and liver surgeries.

Industry: Employed in the production of various pharmaceuticals and as a stabilizing agent in certain chemical processes.

Comparison with Similar Compounds

Tranexamic acid is often compared to ε-aminocaproic acid, another antifibrinolytic agent. This compound is approximately six to ten times more potent in binding affinity to plasminogen and plasmin compared to ε-aminocaproic acid . This higher potency makes this compound more effective in preventing fibrinolysis and reducing blood loss. Other similar compounds include aminocaproic acid and aprotinin, which also serve as antifibrinolytic agents but differ in their mechanisms of action and clinical applications .

Conclusion

This compound is a versatile and potent antifibrinolytic agent with a wide range of applications in medicine, cosmetics, and industry. Its ability to inhibit fibrinolysis and stabilize blood clots makes it a valuable tool in managing bleeding disorders and reducing blood loss during surgeries. The compound’s unique properties and higher potency compared to similar agents highlight its significance in various scientific and clinical settings.

Properties

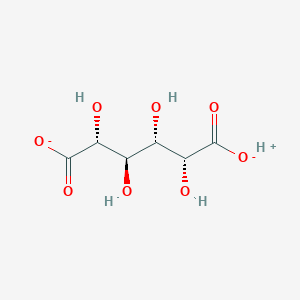

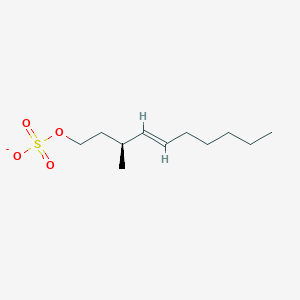

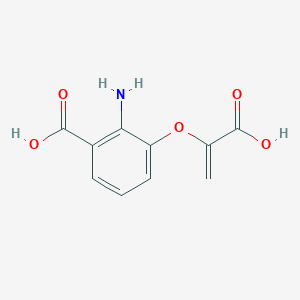

IUPAC Name |

4-(azaniumylmethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDJEQRTZSCIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C[NH3+])C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

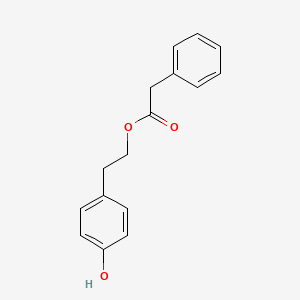

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-54-2 | |

| Record name | 4-(Aminomethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tranexamic acid exert its hemostatic effect?

A1: this compound (trans-4-(aminomethyl)cyclohexanecarboxylic acid) is a synthetic lysine analog that competitively inhibits the activation of plasminogen to plasmin. [] Plasmin is a key enzyme responsible for the breakdown of fibrin clots, which are essential for hemostasis. By blocking plasmin formation, this compound prevents clot degradation and promotes blood clotting, thereby reducing blood loss. [, ]

Q2: What is the molecular formula, weight, and any relevant spectroscopic data for this compound?

A2: The molecular formula for this compound is C8H15NO2. It has a molecular weight of 157.21 g/mol. While the provided research papers do not delve into detailed spectroscopic data, this information can be found in chemical databases and publications focused on the structural characterization of this compound.

Q3: The research mentions this compound's use in various surgical procedures. How does its stability and material compatibility contribute to these applications?

A3: this compound demonstrates good stability under various conditions, allowing for diverse administration routes. It can be administered intravenously, orally, topically, or as an intra-articular injection. [, , , , , , ] Its compatibility with various bodily fluids and tissues, coupled with its stability profile, makes it suitable for these diverse applications.

Q4: Can this compound be considered a catalyst? Does it participate in any specific reaction mechanisms?

A4: this compound acts as an inhibitor rather than a catalyst. It does not catalyze reactions but instead, binds to the lysine-binding sites on plasminogen, preventing its conversion to plasmin. [] This competitive inhibition mechanism effectively reduces fibrinolysis without directly participating in the catalytic breakdown of fibrin.

Q5: Has computational chemistry been used to study this compound? What insights have these studies provided?

A5: While the provided research articles primarily focus on clinical trials and observational studies, computational chemistry methods like molecular docking and QSAR (Quantitative Structure-Activity Relationship) modeling can be valuable tools to investigate the binding interactions of this compound with plasminogen and explore potential structural modifications for enhanced efficacy.

Q6: How do structural modifications of this compound impact its activity and potency?

A6: While the provided research does not explore specific structural modifications of this compound, research in medicinal chemistry can shed light on how alterations to the molecule's structure might influence its binding affinity to plasminogen, potentially impacting its potency, selectivity, and pharmacokinetic properties.

Q7: What are the common formulations of this compound, and how do these formulations influence its stability, solubility, and bioavailability?

A7: this compound is available in various formulations, including solutions for injection and oral tablets. [] The specific formulation influences its pharmacokinetic properties. For example, intravenous administration leads to rapid systemic distribution, while oral administration requires absorption and may have lower bioavailability. [, ]

Q8: How does the use of this compound comply with Safety, Health, and Environment (SHE) regulations?

A8: As a pharmaceutical agent, this compound is subject to rigorous SHE regulations during its development, manufacturing, and distribution. [] These regulations ensure the quality, safety, and efficacy of the drug product, minimizing risks to patients and healthcare providers.

Q9: What is the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound?

A9: this compound exhibits rapid absorption following oral administration, with peak plasma concentrations reached within 3 hours. [] It distributes widely into tissues, including the placenta, and is primarily excreted unchanged in the urine. [] Its pharmacodynamic effect is primarily mediated by the inhibition of fibrinolysis, resulting in reduced blood loss. []

Q10: What preclinical models have been employed to study the efficacy and safety of this compound?

A10: While not extensively covered in the provided research, preclinical studies using animal models of hemorrhage are crucial for evaluating the efficacy and safety of this compound before proceeding to clinical trials. These studies help determine effective dosages, assess potential toxicity, and elucidate the drug's mechanism of action in vivo.

Q11: Are there any specific drug delivery strategies being explored to enhance the targeted delivery of this compound?

A11: While the provided research does not focus on novel drug delivery strategies, researchers are constantly exploring targeted drug delivery systems to improve the efficacy and safety of medications. These systems aim to deliver this compound more efficiently to the site of bleeding, potentially reducing systemic side effects.

Q12: Are there any biomarkers being investigated to predict the efficacy of this compound or to monitor treatment response?

A12: Research on biomarkers for this compound is an active area of investigation. Identifying biomarkers could help clinicians personalize treatment strategies, predict patient response, and potentially monitor the drug's efficacy in real-time.

Q13: What analytical methods are commonly employed for the characterization and quantification of this compound in biological samples?

A15: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) or mass spectrometry (MS), is widely used for the accurate quantification of this compound in biological matrices. [] These methods allow researchers to study the drug's pharmacokinetic properties and assess its concentration in different tissues.

Q14: What is the environmental impact of this compound, and are there any strategies for its degradation or removal from the environment?

A14: While the research provided does not delve into environmental impacts, understanding the fate and effects of pharmaceuticals in the environment is crucial. Further studies are needed to assess the potential ecotoxicological effects of this compound and explore strategies for its mitigation.

Q15: How does the dissolution rate of this compound tablets influence its bioavailability and efficacy?

A17: The dissolution rate of oral this compound tablets is a critical factor influencing its absorption and bioavailability. [] Faster dissolution generally leads to quicker absorption and onset of action. Pharmaceutical scientists optimize tablet formulations to achieve desired dissolution profiles.

Q16: Does this compound interact with drug transporters, and if so, what are the implications for its pharmacokinetics?

A21: this compound's interaction with drug transporters can influence its absorption, distribution, and elimination. [] Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing dosing regimens.

Q17: Are there any alternatives or substitutes for this compound in clinical practice, and how do they compare in terms of efficacy, safety, and cost?

A24: Other antifibrinolytic drugs, such as aminocaproic acid, can be considered as alternatives to this compound in certain clinical scenarios. [] The choice of agent depends on factors such as the specific clinical indication, patient characteristics, cost considerations, and potential adverse effect profiles.

Q18: What research infrastructure and resources are crucial for advancing our understanding of this compound and its applications?

A18: Continued research on this compound requires a robust infrastructure encompassing clinical trial networks, biobanks, and access to advanced analytical techniques. Collaboration between clinicians, scientists, and pharmaceutical companies is vital for driving innovation and translating research findings into clinical practice.

Q19: What are some historical milestones in the research and development of this compound as a hemostatic agent?

A27: The discovery of this compound's antifibrinolytic properties and its subsequent development as a hemostatic agent represent significant milestones in medicine. [] Over the years, large-scale clinical trials, such as the WOMAN trial, have provided robust evidence supporting its efficacy in reducing blood loss during surgery and childbirth. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate](/img/structure/B1265303.png)

![2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide](/img/structure/B1265306.png)

![3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1265310.png)

![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine](/img/structure/B1265313.png)